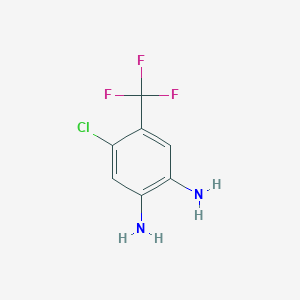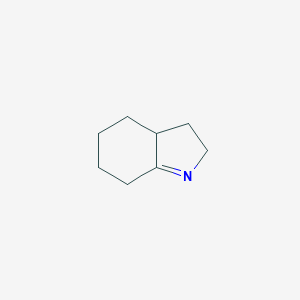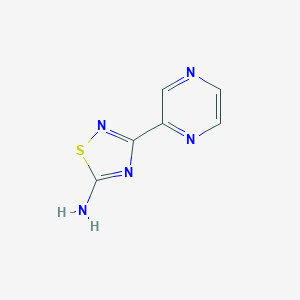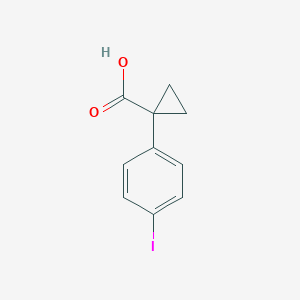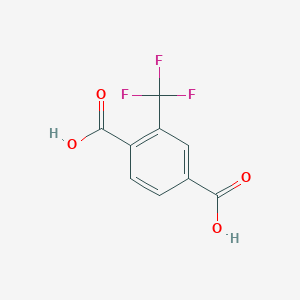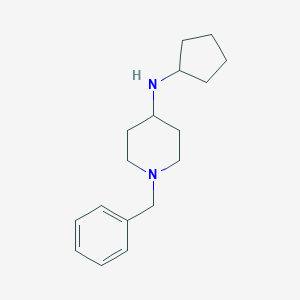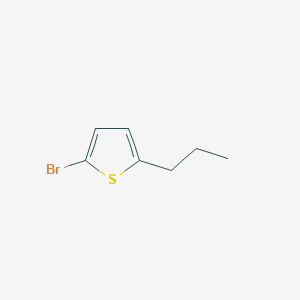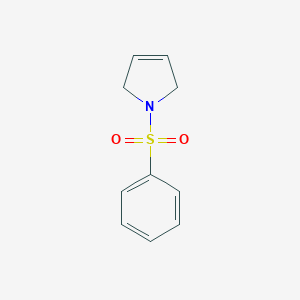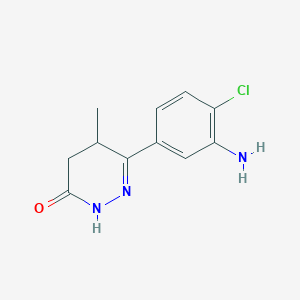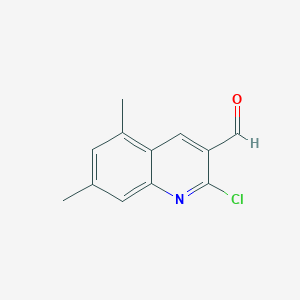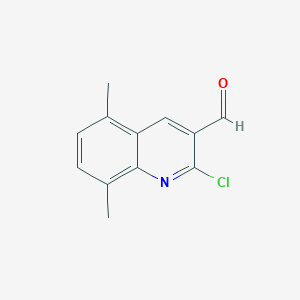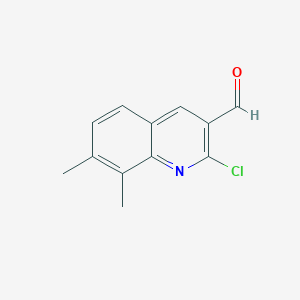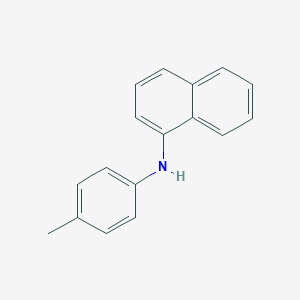
1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine, also known as FMP, is a synthetic compound that has been extensively studied for its potential in medicinal chemistry. It belongs to the class of piperazine derivatives and has a unique chemical structure that makes it a promising candidate for various applications.
Mécanisme D'action
The mechanism of action of 1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine involves the modulation of various signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB. It also interacts with various cellular targets such as DNA, RNA, and proteins. The exact mechanism of action of 1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine is still under investigation, and further studies are required to elucidate its mode of action.
Effets Biochimiques Et Physiologiques
1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine has been found to exhibit various biochemical and physiological effects such as anti-inflammatory, antioxidant, and anti-apoptotic activity. It has also been found to modulate various neurotransmitters such as dopamine, serotonin, and glutamate. 1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine has been shown to have a good safety profile, and no significant adverse effects have been reported in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine has several advantages and limitations for lab experiments. Its unique chemical structure makes it a promising candidate for various applications. It is relatively easy to synthesize and can be purified by various techniques. However, 1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine has limited solubility in water, which can limit its use in some experiments. Further studies are required to optimize the formulation of 1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine for various applications.
Orientations Futures
For 1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine research include in vivo studies, clinical trials, and development of 1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine analogs.
Méthodes De Synthèse
The synthesis of 1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine involves the reaction of 2-methoxyaniline with 1-(2-furoyl)piperazine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine. The purity of 1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine can be enhanced by various purification techniques such as recrystallization, column chromatography, and HPLC.
Applications De Recherche Scientifique
1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential in medicinal chemistry. It has shown promising results in various scientific research applications such as cancer therapy, neuroprotection, and antimicrobial activity.
Cancer Therapy: 1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine has been found to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor metastasis. It has been studied in various cancer cell lines such as breast cancer, lung cancer, and colon cancer.
Neuroprotection: 1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine has been found to protect neurons from oxidative stress, inflammation, and excitotoxicity. It has been studied in various neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Antimicrobial Activity: 1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine has been found to exhibit antimicrobial activity against various bacterial and fungal strains. It has been studied in various infections such as urinary tract infections, skin infections, and respiratory tract infections.
Propriétés
Numéro CAS |
5272-56-0 |
|---|---|
Nom du produit |
1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine |
Formule moléculaire |
C16H18N2O3 |
Poids moléculaire |
286.33 g/mol |
Nom IUPAC |
furan-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C16H18N2O3/c1-20-14-6-3-2-5-13(14)17-8-10-18(11-9-17)16(19)15-7-4-12-21-15/h2-7,12H,8-11H2,1H3 |
Clé InChI |
SYXINOCTZCPNLE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CO3 |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CO3 |
Solubilité |
42.9 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



